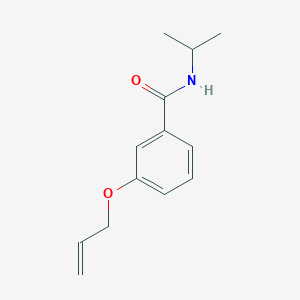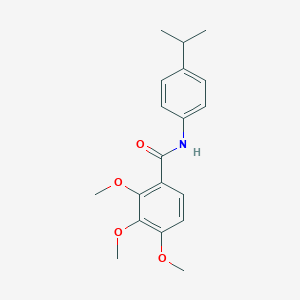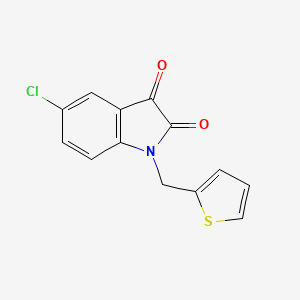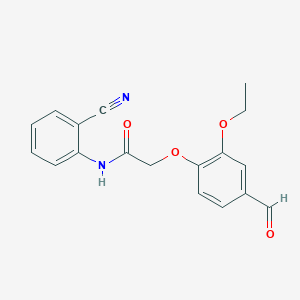
3-(allyloxy)-N-isopropylbenzamide
Vue d'ensemble
Description
3-(allyloxy)-N-isopropylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AIBN, and it has been found to have a variety of applications in the field of chemistry. In
Mécanisme D'action
The mechanism of action of AIBN involves the generation of free radicals through the decomposition of the initiator molecule. The free radicals then initiate a chain reaction that leads to the formation of the desired product. AIBN is a relatively stable initiator, and its decomposition temperature is higher than other commonly used initiators, such as benzoyl peroxide.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of AIBN. However, studies have shown that AIBN is toxic when ingested or inhaled. AIBN has been found to cause respiratory irritation, skin irritation, and eye irritation in animal studies. Therefore, it is important to handle AIBN with care and to follow proper safety protocols when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AIBN as a free radical initiator is its high thermal stability. AIBN can be used at higher temperatures than other initiators, which can lead to faster reaction rates and higher yields. Additionally, AIBN is relatively easy to handle and is readily available from commercial suppliers.
However, there are also some limitations to using AIBN in lab experiments. AIBN is toxic, and exposure to this compound can be dangerous. Additionally, AIBN is relatively expensive compared to other initiators, which can make it less suitable for large-scale reactions.
Orientations Futures
There are several future directions for research on AIBN. One potential area of research is the development of new, safer initiators for use in polymerization reactions. Additionally, research could focus on the synthesis of new organic compounds using AIBN as a free radical initiator. Finally, there is a need for more studies on the toxicological effects of AIBN and other free radical initiators, as well as the development of safer handling procedures for these compounds.
Conclusion
In conclusion, 3-(allyloxy)-N-isopropylbenzamide, or AIBN, is a chemical compound that has been studied for its potential use in scientific research. AIBN is commonly used as a free radical initiator in the polymerization of acrylic monomers and the synthesis of various organic compounds. While AIBN has several advantages, including its high thermal stability, it is also toxic and can be dangerous if not handled properly. Future research on AIBN could focus on the development of new, safer initiators and the synthesis of new organic compounds.
Applications De Recherche Scientifique
AIBN has been widely studied for its potential use in various scientific research applications. One of the most common applications of AIBN is as a free radical initiator in the polymerization of acrylic monomers. AIBN is also used as a source of free radicals in the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids.
Propriétés
IUPAC Name |
N-propan-2-yl-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-8-16-12-7-5-6-11(9-12)13(15)14-10(2)3/h4-7,9-10H,1,8H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZKXOMKDRRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411059.png)


![N-(3-acetylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411084.png)

![2-[4-(4-oxo-3(4H)-quinazolinyl)butoxy]benzonitrile](/img/structure/B4411099.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4411105.png)

![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4411117.png)


![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4411139.png)
![2-[(2-aminophenyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4411142.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4411144.png)